N-Methylformanilide

Vilsmeier-Haack Formylation Electrophilic Aromatic Substitution Reagent Electrophilicity

N-Methylformanilide (CAS 93-61-8), also known as N-methyl-N-phenylformamide, is a tertiary formamide derivative with the molecular formula C8H9NO and a molecular weight of 135.17 g/mol. It is a clear, colorless to light yellow liquid at room temperature with a melting point of 8-13°C, a boiling point of 243-244°C, a density of 1.095-1.10 g/mL at 25°C, and a refractive index of approximately 1.561.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 93-61-8
Cat. No. B046363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylformanilide
CAS93-61-8
SynonymsMethylphenylformamide;  N-Formyl-N-methylaniline;  N-Methyl-N-formylaniline;  N-Methyl-N-phenylformamide;  N-Methylformanilide;  N-Phenyl-N-methylformamide;  NSC 3828
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCN(C=O)C1=CC=CC=C1
InChIInChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyJIKUXBYRTXDNIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylformanilide CAS 93-61-8 Procurement Guide: Physical Properties, Purity Specifications, and Core Identification


N-Methylformanilide (CAS 93-61-8), also known as N-methyl-N-phenylformamide, is a tertiary formamide derivative with the molecular formula C8H9NO and a molecular weight of 135.17 g/mol [1]. It is a clear, colorless to light yellow liquid at room temperature with a melting point of 8-13°C, a boiling point of 243-244°C, a density of 1.095-1.10 g/mL at 25°C, and a refractive index of approximately 1.561 . The compound is commercially available in high purity (typically ≥99% by GC) from major scientific suppliers . Its primary industrial and research utility lies in its role as a formylating reagent, particularly in Vilsmeier-Haack reactions and heterocycle syntheses, where it serves as an alternative to N,N-dimethylformamide (DMF) .

Why N-Methylformanilide (CAS 93-61-8) Cannot Be Replaced by Generic Amides: A Procurement Risk Analysis


In procurement workflows, the substitution of N-methylformanilide with closely related amides such as N,N-dimethylformamide (DMF), N,N-dimethylaniline, or formanilide is not a trivial, drop-in replacement. The functional divergence stems from the unique combination of the formyl (-CHO) group and the N-phenyl-N-methyl substitution pattern, which directly modulates the electrophilicity of the derived Vilsmeier-Haack complex and the leaving group ability of the amide moiety [1]. While DMF is a ubiquitous polar aprotic solvent, its utility as a formylating agent for less nucleophilic or deactivated aromatic substrates is markedly inferior to that of N-methylformanilide under comparable conditions [2]. This performance gap is well-documented; formanilide fails entirely to formylate N,N-dimethylaniline, a limitation that historically drove the discovery and adoption of N-methylformanilide as a superior reagent [3]. Therefore, selecting an alternative without quantitative justification for the specific substrate and reaction conditions introduces substantial risk of synthetic failure, lower yields, or the generation of unexpected byproducts [3].

N-Methylformanilide (CAS 93-61-8) Quantitative Differentiation: Head-to-Head Comparator Evidence for Scientific Selection


Superior Electrophilicity of N-Methylformanilide-Derived Vilsmeier Reagent vs. DMF-Derived Complex

The Vilsmeier-Haack reagent derived from N-methylformanilide and an acid chloride (e.g., POCl3) is recognized to be more electrophilic than the analogous complex formed from DMF [1]. This is not simply a minor electronic effect; it is a class-level inference based on the impact of the phenyl substituent on the nitrogen atom. The phenyl group enhances the electrophilicity of the iminium carbon center, thereby increasing the reactivity of the formylating species. This enhanced electrophilicity allows N-methylformanilide to effectively formylate less active or deactivated aromatic substrates where DMF often proves insufficient or provides substantially lower yields [2].

Vilsmeier-Haack Formylation Electrophilic Aromatic Substitution Reagent Electrophilicity

Efficacy in Formylating N,N-Dimethylaniline: N-Methylformanilide vs. Formanilide

A direct historical head-to-head comparison highlights the critical advantage of N-methylformanilide. Early studies using the Vilsmeier-Haack reagent derived from formanilide (unsubstituted on the nitrogen) showed a complete failure to formylate N,N-dimethylaniline [1]. This key limitation was overcome by the discovery and use of N-methylformanilide, which successfully formylates this and other substrates, demonstrating a 'pass/fail' performance difference [1]. The structural modification of adding a methyl group to the formanilide scaffold enables a reaction that is otherwise impossible with the simpler analog.

Formylation N,N-Dimethylaniline Derivatives Reagent Scope

Catalytic Role in the Synthesis of Dichloromethyl Alkyl Ethers: N-Methylformanilide vs. DMF

In a 2019 study published in Tetrahedron, N-methylformanilide served as a critical component in the efficient preparation of dichloromethyl alkyl ethers from alkyl formates and oxalyl chloride [1]. The method using N-methylformanilide enabled a simple procedure that avoided the use of harmful reagents, and the resulting ethers were then applied in the formylation of both electron-deficient and electron-rich aromatics [1]. While the study did not provide a direct yield comparison for this specific step with DMF, the use of N-methylformanilide is highlighted as enabling the overall protocol, indicating a functional advantage or compatibility that DMF does not offer in this context.

Dichloromethyl Ether Synthesis Formylation Reagent Precursors Catalytic Activity

Enhanced Reactivity for Less Active Aromatic Substrates: N-Methylformanilide vs. DMF

A communication in the Journal of the Chemical Society, Chemical Communications identifies TFMSA and N-methylformanilide as effective formylation agents for poorly reactive aromatics [1]. This is a significant differentiation from DMF-based systems, which typically require highly nucleophilic (electron-rich) aromatic substrates. The combination of N-methylformanilide with a strong acid (TFMSA) provides a reagent system capable of formylating substrates that are otherwise recalcitrant, thereby expanding the synthetic scope of electrophilic aromatic formylation [1].

Formylation of Deactivated Aromatics Trifluoromethanesulfonic Acid (TFMSA) Electron-Poor Substrates

High-Value Application Scenarios for N-Methylformanilide (CAS 93-61-8) Based on Quantitative Differentiation


Formylation of Electron-Deficient or Deactivated Aromatic Rings

N-Methylformanilide is the reagent of choice when the synthetic target is an aromatic aldehyde derived from a substrate with low electron density (e.g., containing nitro, cyano, or halogen substituents) [1]. Standard protocols using DMF under Vilsmeier-Haack conditions are often ineffective for these substrates, resulting in low or zero yield. The enhanced electrophilicity of the N-methylformanilide-derived iminium complex, especially when paired with strong acids like TFMSA, provides the necessary reactivity to achieve successful formylation [2]. This scenario is common in the synthesis of advanced pharmaceutical intermediates and functional materials where electron-withdrawing groups are part of the molecular design.

Synthesis of Functionalized Aniline Derivatives via Formylation

In the preparation of substituted benzaldehydes from N,N-dialkylaniline precursors, N-methylformanilide is a critical reagent. Historical data shows that the simpler analog, formanilide, is completely incapable of formylating N,N-dimethylaniline, whereas N-methylformanilide enables the reaction [3]. This application is directly relevant for synthesizing building blocks used in dyes, pigments, and organic electronic materials. The selection of N-methylformanilide avoids the synthetic dead-end that would occur with less specialized amide reagents.

Safe Generation and Application of Dichloromethyl Alkyl Ethers

N-Methylformanilide plays a unique catalytic role in the preparation of dichloromethyl alkyl ethers from alkyl formates and oxalyl chloride [4]. This method, which leverages N-methylformanilide, provides access to these useful formylating equivalents without the direct handling of highly toxic and hazardous reagents like dichloromethyl methyl ether. For laboratories and pilot plants seeking a safer, scalable route to formylated aromatic compounds, this application scenario provides a compelling justification for sourcing and maintaining an inventory of N-methylformanilide [4].

Heterocycle Synthesis Requiring Robust Formylation Steps

Given its established use in Vilsmeier-Haack reactions and heterocycle syntheses , N-methylformanilide is a standard component in the construction of complex nitrogen- and oxygen-containing rings (e.g., pyrroles, indoles, chromones). In multi-step syntheses where a formylation step must proceed reliably and in high yield on a complex intermediate, the superior and more consistent reactivity of N-methylformanilide compared to DMF reduces the risk of a low-yielding step derailing the entire synthetic sequence. This is especially critical in the late-stage functionalization of advanced pharmaceutical candidates or natural product analogs.

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